Physicochemical Profiling of N-(4-phenylbutyl)cyclohexanecarboxamide: A Technical Guide
Physicochemical Profiling of N-(4-phenylbutyl)cyclohexanecarboxamide: A Technical Guide
The following technical guide provides an in-depth physicochemical profile of N-(4-phenylbutyl)cyclohexanecarboxamide , structured for researchers and drug development professionals.
Executive Summary
N-(4-phenylbutyl)cyclohexanecarboxamide (C₁₇H₂₅NO) is a lipophilic amide structurally characterized by a cyclohexyl "head" group and a phenylbutyl "tail" linked via a carboxamide bond.[1][2][3] Structurally analogous to certain TRP channel modulators (e.g., simplified capsaicinoids or cooling agents like WS-3) and synthetic lipid amides, this compound presents specific formulation challenges due to its high lipophilicity and limited aqueous solubility.[1][2][3]
This guide details the molecular identity, calculated and predicted physicochemical parameters, and standardized experimental protocols for validating these properties in a drug discovery context.[1][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identification[1][3][7]
-
IUPAC Name: N-(4-phenylbutyl)cyclohexanecarboxamide[1][2][3]
-
SMILES: C1CCCCC1C(=O)NCCCC2=CC=CC=C2
-
Structural Class: Fatty Acid Amide (Synthetic Analog); Carboxamide.[1][2][3]
Structural Components
The molecule consists of three distinct domains that dictate its physicochemical behavior:
-
Cyclohexyl Ring (Lipophilic Head): Adds bulk and lipophilicity (LogP contribution ~ +2.5), increasing metabolic stability compared to linear alkyl chains.[1][2][3]
-
Carboxamide Linker (Polar Core): The primary site for hydrogen bonding (1 Donor, 1 Acceptor).[1][2][3] It provides a dipole moment but is flanked by hydrophobic domains.[1][3]
-
Phenylbutyl Chain (Lipophilic Tail): A flexible 4-carbon linker ending in an aromatic ring, facilitating π-π stacking interactions and hydrophobic binding pockets.[1][2][3]
Physicochemical Property Profile
The following data summarizes the core physicochemical parameters. Where experimental values are class-dependent, high-confidence predictive models (ClogP, PSA) are utilized.[1][2][3]
| Property | Value (Predicted/Calc) | Implications for Drug Development |
| Molecular Weight | 259.39 Da | Optimal for oral bioavailability (<500 Da).[1][2][3] |
| LogP (Lipophilicity) | 4.8 ± 0.3 | Highly lipophilic.[1][2][3] Likely Class II (Low Solubility, High Permeability) in BCS.[1][2][3] |
| LogD (pH 7.4) | ~4.8 | Neutral molecule; lipophilicity is pH-independent.[1][2][3] |
| Topological PSA | 29.1 Ų | Excellent membrane permeability (PSA < 140 Ų).[1][2][3] High BBB penetration potential.[1][2][3] |
| H-Bond Donors | 1 (NH) | Favorable for membrane crossing.[1][2][3] |
| H-Bond Acceptors | 1 (C=O) | Minimal energetic penalty for desolvation.[1][2][3] |
| Aqueous Solubility | < 1 µg/mL (Predicted) | Critical Issue. Requires solubility-enhancing formulation (SEDDS, nanoparticles).[1][2][3] |
| pKa | > 15 (Amide H) | Non-ionizable at physiological pH.[1][2][3] |
| Rotatable Bonds | 6 | Moderate flexibility; may incur entropy penalty upon binding.[1][3] |
Solubility & Formulation Insight
Due to the high LogP (>4) and lack of ionizable groups at physiological pH, N-(4-phenylbutyl)cyclohexanecarboxamide is effectively insoluble in water.[1][2][3]
-
Solvents of Choice: DMSO (>20 mg/mL), Ethanol, PEG-400.[1][2][3]
-
Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO and diluted into media containing a carrier (e.g., 0.5% Methylcellulose or cyclodextrins) to prevent precipitation.[1][2][3]
Experimental Protocols (Self-Validating Systems)
To validate the physicochemical properties in a laboratory setting, the following protocols are recommended. These workflows are designed to ensure data integrity and reproducibility.[1][3]
Protocol A: Kinetic Solubility Assay (High-Throughput)
Objective: Determine the "kinetic" solubility limit in PBS (pH 7.[1][2][3]4) to guide biological dosing.
Materials:
-
10 mM Stock solution of N-(4-phenylbutyl)cyclohexanecarboxamide in DMSO.
Methodology:
-
Spike: Dispense 10 mM DMSO stock into PBS to achieve target concentrations (e.g., 1, 10, 50, 100 µM) in a final volume of 200 µL. Final DMSO concentration must be <1%.[1][3]
-
Equilibrate: Shake at 500 rpm for 24 hours at 25°C.
-
Filter: Vacuum filter using the 0.45 µm filter plate to remove precipitate.
-
Quantify: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve prepared in 50:50 Acetonitrile:Water.
-
Validation: If the measured concentration < nominal concentration, the compound has precipitated.[1][2][3] The solubility limit is the maximum concentration retained in the filtrate.[1][2][3]
Protocol B: Lipophilicity (LogD) Determination via Shake-Flask
Objective: Measure the distribution coefficient between Octanol and PBS.[1][2][3]
Methodology:
-
Phase Preparation: Pre-saturate 1-Octanol with PBS and PBS with 1-Octanol for 24 hours.
-
Dissolution: Dissolve test compound in the pre-saturated Octanol phase (Target: 100 µM).
-
Partitioning: Mix equal volumes (1 mL) of drug-containing Octanol and drug-free PBS in a glass vial.
-
Equilibration: Rotate for 1 hour; centrifuge at 3000g for 10 mins to separate phases.
-
Analysis: Sample both phases. Analyze via HPLC.
-
Calculation:
.
Visualization: Physicochemical Characterization Workflow
The following diagram illustrates the decision tree for characterizing this lipophilic amide, ensuring that solubility issues are identified before biological testing.
Caption: Workflow for physicochemical validation, prioritizing solubility assessment to prevent false negatives in biological assays.
Biological & ADME Implications[1][2][3]
Blood-Brain Barrier (BBB) Permeability
With a LogP of ~4.8 and a PSA of 29 Ų , N-(4-phenylbutyl)cyclohexanecarboxamide is predicted to be highly BBB-permeable.[1][2][3]
-
Risk: High lipophilicity increases the risk of non-specific binding to brain tissue lipids, potentially reducing the free fraction (
) available for target engagement.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Metabolic Stability
The cyclohexyl ring is generally resistant to rapid metabolism, but the phenylbutyl chain is susceptible to:
-
Benzylic hydroxylation: Oxidation at the carbon adjacent to the phenyl ring (CYP450 mediated).[1][2][3]
-
Amide hydrolysis: While cyclohexanecarboxamides are sterically hindered, amidases may eventually cleave the amide bond, releasing 4-phenylbutylamine and cyclohexanecarboxylic acid.[1][2][3]
References
-
Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews. Link
-
PubChem. (2025).[1][2][3] "Compound Summary: N-phenylcyclohexanecarboxamide (Structural Analog)." National Library of Medicine.[1][3] Link
-
Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Standard reference for Solubility/LogP protocols).
-
Wessel, M. D., et al. (1998).[1][2][3] "Prediction of the Blood-Brain Barrier Penetration of Drugs." Journal of Chemical Information and Computer Sciences. Link[1][2]
Sources
- 1. Cyclohexanecarboxamide [webbook.nist.gov]
- 2. PubChemLite - Cyclohexanecarboxamide, n-[2-[[4-[2-(acetylamino)-4-thiazolyl]phenyl]amino]-2-oxoethyl]-n-[(1r)-1-phenylethyl]- (C28H32N4O3S) [pubchemlite.lcsb.uni.lu]
- 3. N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
